molecular formula C10H9ClFNO3S B3431729 4-Cyclopropaneamido-2-fluorobenzene-1-sulfonyl chloride CAS No. 926201-78-7

4-Cyclopropaneamido-2-fluorobenzene-1-sulfonyl chloride

Cat. No.: B3431729
CAS No.: 926201-78-7
M. Wt: 277.70 g/mol
InChI Key: HBCPWRUZQDEUDP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropaneamido-2-fluorobenzene-1-sulfonyl chloride typically involves the reaction of 4-amino-2-fluorobenzenesulfonyl chloride with cyclopropanecarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropaneamido-2-fluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran

    Bases: Triethylamine, pyridine

    Conditions: Low temperatures, inert atmosphere (e.g., nitrogen or argon)

Major Products

Scientific Research Applications

4-Cyclopropaneamido-2-fluorobenzene-1-sulfonyl chloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Cyclopropaneamido-2-fluorobenzene-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic groups in target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide, sulfonate, or sulfonothioate linkages with amines, alcohols, or thiols, respectively. This reactivity makes it a valuable tool for modifying biomolecules and studying their interactions and functions .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-fluorobenzenesulfonyl chloride: Lacks the cyclopropaneamido group, making it less versatile in certain applications.

    4-Cyclopropaneamido-2-chlorobenzene-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of a fluorine atom, which can affect its reactivity and selectivity.

    4-Cyclopropaneamido-2-methylbenzenesulfonyl chloride:

Uniqueness

4-Cyclopropaneamido-2-fluorobenzene-1-sulfonyl chloride is unique due to the presence of both the cyclopropaneamido and fluorine substituents. These groups confer specific reactivity and selectivity, making it a valuable reagent in various chemical and biological applications .

Properties

IUPAC Name

4-(cyclopropanecarbonylamino)-2-fluorobenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFNO3S/c11-17(15,16)9-4-3-7(5-8(9)12)13-10(14)6-1-2-6/h3-6H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCPWRUZQDEUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001175741
Record name 4-[(Cyclopropylcarbonyl)amino]-2-fluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001175741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926201-78-7
Record name 4-[(Cyclopropylcarbonyl)amino]-2-fluorobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926201-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Cyclopropylcarbonyl)amino]-2-fluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001175741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyclopropaneamido-2-fluorobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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